molecular formula C10H18O2 B7804806 4-Isopropyl-cyclohexanecarboxylic acid

4-Isopropyl-cyclohexanecarboxylic acid

Cat. No.: B7804806
M. Wt: 170.25 g/mol
InChI Key: VQYXSRKVNPPTTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is a white to off-white solid with a melting point of approximately 95°C and a boiling point of around 263.8°C . This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.

Preparation Methods

The synthesis of 4-Isopropyl-cyclohexanecarboxylic acid typically involves the hydrogenation of 4-Isopropylbenzoic acid. The process includes the following steps:

Chemical Reactions Analysis

4-Isopropyl-cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-Isopropyl-cyclohexanecarboxylic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Isopropyl-cyclohexanecarboxylic acid is primarily related to its role as an intermediate in the synthesis of other biologically active compounds. For instance, in the case of Nateglinide, it acts by stimulating the release of insulin from pancreatic beta cells, thereby helping to regulate blood glucose levels .

Properties

IUPAC Name

1-propan-2-ylcyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-8(2)10(9(11)12)6-4-3-5-7-10/h8H,3-7H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYXSRKVNPPTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The reaction between cyclohexane carboxylic acid and isopropanol was conducted under the same conditions as in Example 1, except that 1 g of hydrous tin oxide catalyst prepared in Example C was used in place of 2 g of the hydrous zirconium oxide catalyst used in Example 1. It was discovered by gas chromatography that cyclohexyl methanol was formed at a conversion rate of 95% and selectivity of 39%. Isopropyl cyclohexane carboxylic acid was also obtained as a by-product in an amount of 41%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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